molecular formula C6H9NO2S B12072795 N-[(3S)-2-oxothiolan-3-yl]acetamide

N-[(3S)-2-oxothiolan-3-yl]acetamide

Katalognummer: B12072795
Molekulargewicht: 159.21 g/mol
InChI-Schlüssel: NRFJZTXWLKPZAV-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide is a chiral compound with a tetrahydrothiophene ring, which is a sulfur-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted tetrahydrothiophene.

    Oxidation: The tetrahydrothiophene is oxidized to introduce the oxo group at the 2-position.

    Acetylation: The resulting intermediate is then acetylated to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for (S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide may involve large-scale oxidation and acetylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the tetrahydrothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted acetamides or tetrahydrothiophenes.

Wissenschaftliche Forschungsanwendungen

(S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with enzymes and receptors are of interest in biochemical research.

    Industrial Applications: It can be used in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the acetamide moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-N-(2-Oxotetrahydrothiophen-3-yl)acetamide: The enantiomer of the compound, which may have different biological activities.

    N-(2-Oxotetrahydrothiophen-3-yl)acetamide: The racemic mixture of both enantiomers.

    Tetrahydrothiophene derivatives: Compounds with similar structures but different substituents on the tetrahydrothiophene ring.

Uniqueness

(S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in the development of chiral drugs and other applications where stereochemistry is crucial.

Eigenschaften

Molekularformel

C6H9NO2S

Molekulargewicht

159.21 g/mol

IUPAC-Name

N-[(3S)-2-oxothiolan-3-yl]acetamide

InChI

InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1

InChI-Schlüssel

NRFJZTXWLKPZAV-YFKPBYRVSA-N

Isomerische SMILES

CC(=O)N[C@H]1CCSC1=O

Kanonische SMILES

CC(=O)NC1CCSC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.